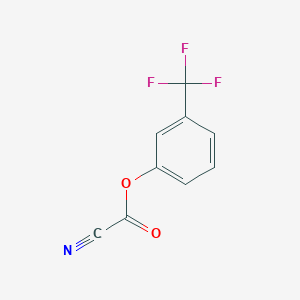
2,3-Dichloro-5-trifluoromethyl-p-xylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-5-trifluoromethyl-p-xylene (DCFTX) is a halogenated hydrocarbon compound that has been used in a variety of scientific research applications. DCFTX has been found to exhibit a variety of biochemical and physiological effects and has been studied in detail for its potential to be used in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-5-trifluoromethyl-p-xylene has been used in a variety of scientific research applications, including studies on the effects of halogenated hydrocarbons on the environment and on human health. This compound has also been studied as a potential additive to fuel and lubricants, as well as a potential ingredient in pharmaceuticals and cosmetics.
Wirkmechanismus
2,3-Dichloro-5-trifluoromethyl-p-xylene has been found to act as an inhibitor of the enzyme cytochrome P450 2A6 (CYP2A6). This enzyme is responsible for the metabolism of certain drugs, including nicotine and some anticancer drugs. By inhibiting CYP2A6, this compound has been found to increase the half-life of certain drugs, thus allowing them to remain active in the body for longer periods of time.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects on cells and organisms. In particular, this compound has been found to affect the expression of certain genes, alter the activity of enzymes, and reduce the uptake of certain drugs. It has also been found to have an effect on the metabolism of certain drugs and on the activity of certain hormones.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Dichloro-5-trifluoromethyl-p-xylene has been found to have a number of advantages and limitations when used in laboratory experiments. On the one hand, this compound is relatively easy to synthesize and is relatively stable in the presence of other chemicals. On the other hand, this compound has been found to be toxic to certain organisms, and its effects on humans are not yet fully understood.
Zukünftige Richtungen
Given the potential of 2,3-Dichloro-5-trifluoromethyl-p-xylene to be used in laboratory experiments, there are a number of potential future directions for research. These include further studies on the effects of this compound on the environment, on human health, and on the metabolism of certain drugs. Additionally, further research could be conducted on the potential of this compound to be used as an additive to fuel and lubricants, as well as an ingredient in pharmaceuticals and cosmetics. Finally, further research could be conducted on the potential of this compound to be used as a therapeutic agent in the treatment of various diseases.
Synthesemethoden
2,3-Dichloro-5-trifluoromethyl-p-xylene is a halogenated hydrocarbon compound that is produced via a two-step synthesis process. In the first step, a reaction between trifluoromethylbenzene and 2,3-dichloro-5-bromopyridine is carried out in the presence of a base. In the second step, the reaction product is then oxidized with acetic acid. This two-step process yields a product that is approximately 95% pure this compound.
Eigenschaften
IUPAC Name |
2,3-dichloro-1,4-dimethyl-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2F3/c1-4-3-6(9(12,13)14)5(2)8(11)7(4)10/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSOYSNKVXQQAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)Cl)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]-4,6-bis(trifluoromethyl)benzene](/img/structure/B6312692.png)

![N,N-Dibenzyl-octahydro-3a,6a-bis(trifluoromethyl)-pyrrolo[3,4-c]pyrrole](/img/structure/B6312701.png)










